molecular formula C10H20N2 B1422193 (1-Cyclobutylpiperidin-4-yl)methanamine CAS No. 1204829-11-7

(1-Cyclobutylpiperidin-4-yl)methanamine

Cat. No.: B1422193
CAS No.: 1204829-11-7
M. Wt: 168.28 g/mol
InChI Key: WMGPLQGJJKAYLA-UHFFFAOYSA-N
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Description

(1-Cyclobutylpiperidin-4-yl)methanamine is a chemical compound with a unique structure that includes a cyclobutyl group attached to a piperidine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclobutylpiperidin-4-yl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(1-Cyclobutylpiperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclobutylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (1-Cyclopentylpiperidin-4-yl)methanamine
  • (1-Cyclopropylpiperidin-4-yl)methanamine
  • (1-Methylpiperidin-4-yl)methanamine

Comparison: (1-Cyclobutylpiperidin-4-yl)methanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

(1-cyclobutylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGPLQGJJKAYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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